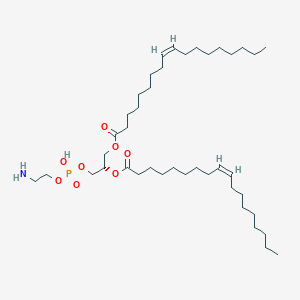
Phosphatidylethanolamine(PE)
Vue d'ensemble
Description
Phosphatidylethanolamine(PE) is a useful research compound. Its molecular formula is C41H78NO8P and its molecular weight is 744.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphatidylethanolamine(PE) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphatidylethanolamine(PE) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cellular Functions and Disease Associations : PE is essential in various cellular functions such as membrane fusion, oxidative phosphorylation, and autophagy. It is associated with Alzheimer's disease, Parkinson's disease, nonalcoholic liver disease, and certain pathogenic organisms (Calzada, Onguka, & Claypool, 2016).
Genetic Disorders and Phospholipid Homeostasis : Impairment in PE's biosynthetic pathways, such as in hereditary spastic paraplegia and other neurodegenerative diseases, highlights the importance of phospholipid homeostasis in neurological functions (St. Germain, Iraji, & Bakovic, 2023).
Imaging Cell Death in Disease Diagnosis : PE exposure on cell surfaces in dead or dying cells is utilized in molecular imaging, particularly in Single-photon emission computed tomography (SPECT) and positron emission tomography (PET), to characterize cell death in disease processes (Elvas, Stroobants, & Wyffels, 2017).
Role in Neurological Diseases and Cellular Stress : PE is involved in lipid-induced stress in the endoplasmic reticulum, Parkinson's disease, ferroptosis, and cancer. Its diverse functions are pivotal in various disease mechanisms (Patel & Witt, 2017).
Antioxidant and Anti-Aging Effects : Dietary supplementation of PE in Caenorhabditis elegans shows increased resistance to oxidative stress, enhanced lifespan, and delayed age-related muscle function decline. It indicates PE's potential role in anti-aging and stress response (Park, Kim, & Park, 2021).
Contrast Agent in Ultrasonic Imaging : PE-based liposomal dispersions have been developed and optimized for use in ultrasonic contrast agents, particularly for high-frequency research imaging applications (Moran et al., 2006).
Metabolic Disease Phenotype in Mice : Studies on mice deficient in CTP:phosphoethanolamine cytidylyltransferase reveal the development of metabolic syndromes like liver steatosis, obesity, and insulin resistance, emphasizing PE's role in metabolism (Fullerton et al., 2009).
Propriétés
IUPAC Name |
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRBNPKJOOWZPW-SKIDARPTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphatidylethanolamine(PE) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



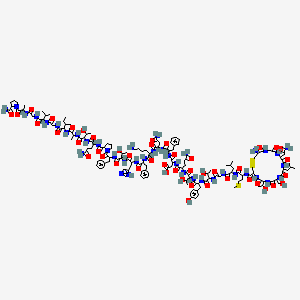

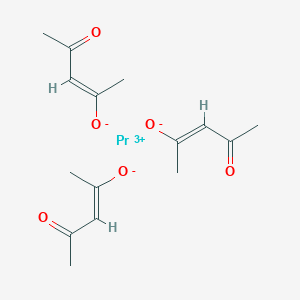
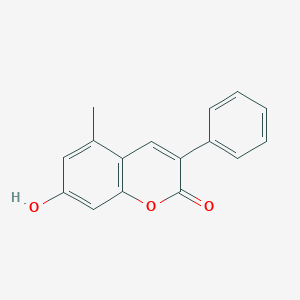

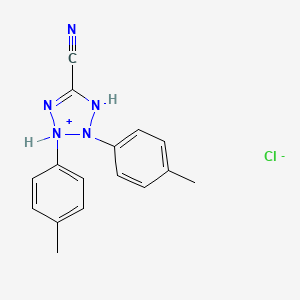
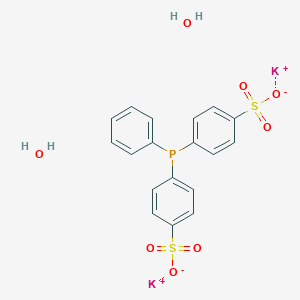
![(1S,4Z,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione](/img/structure/B8083362.png)
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B8083373.png)


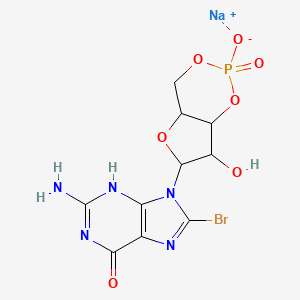
![24(R/S)-hydroxycholesterol-[d7]](/img/structure/B8083408.png)
![(1S,5Z,7R,9S,11Z,13S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B8083418.png)